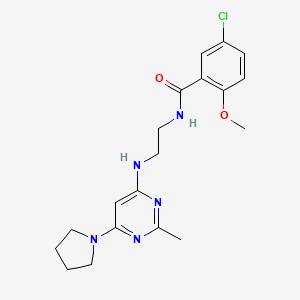
1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, also known as DFP or difluoropine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DFP has been used to study the mechanism of action of acetylcholinesterase inhibitors, as well as to investigate the biochemical and physiological effects of acetylcholine in various systems.
科学的研究の応用
Synthesis and Crystal Structure
- Europium(III) Complex Synthesis : 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione has been utilized in synthesizing europium(III) complexes. These complexes are notable for their crystal structure, characterized by strong interactions between europium and pyrazole atoms, and stabilized by hydrogen bonds, forming chain and layer structures (Taidakov et al., 2013).
Synthesis of Derivatives
- Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various derivatives, such as the creation of aromatic hydrazones and their transition metal complexes. These derivatives have been studied for their structure, luminescent properties, and potential biological activities (Kumar et al., 2018).
Luminescent Properties
- Cesium and Terbium(III) Complexes : Research has shown the synthesis of cesium and terbium(III) complexes using 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione. These complexes are explored for their unique crystal structures and luminescent properties, contributing to the understanding of coordination chemistry and potential applications in luminescent materials (Taidakov et al., 2013).
Coordination Chemistry and Polymerization
- Catalysis and Polymerization : This compound has been involved in studies related to catalysis and polymerization. For instance, its derivatives have been used in rapid and controlled polymerization processes, demonstrating its utility in advanced synthetic chemistry and materials science (Yu et al., 2013).
特性
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-5-6(4-12-13(5)2)7(14)3-8(15)9(10)11/h4,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXIFTADKAJPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B2865286.png)
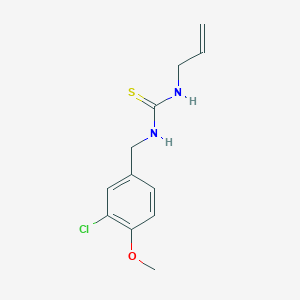

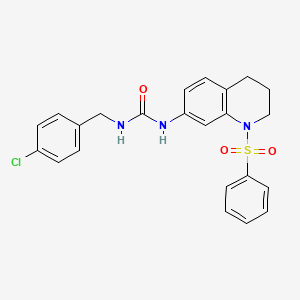
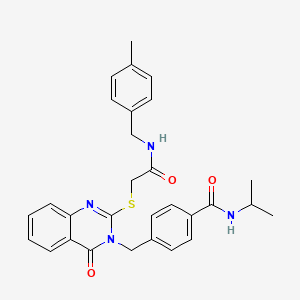
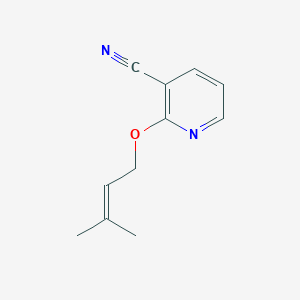
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)
![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
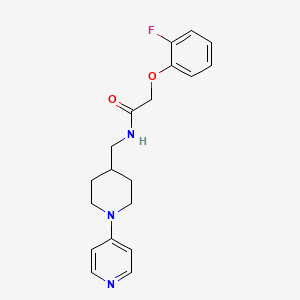

![N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2865300.png)
